4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide
Brand Name: Vulcanchem
CAS No.: 183233-11-6
VCID: VC20925183
InChI: InChI=1S/C13H17NO8/c1-6(15)19-5-11-12(21-8(3)17)9(20-7(2)16)4-10(22-11)13(14)18/h4,9,11-12H,5H2,1-3H3,(H2,14,18)/t9-,11-,12-/m1/s1
SMILES: CC(=O)OCC1C(C(C=C(O1)C(=O)N)OC(=O)C)OC(=O)C
Molecular Formula: C13H17NO8
Molecular Weight: 315.28 g/mol

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide

CAS No.: 183233-11-6

Cat. No.: VC20925183

Molecular Formula: C13H17NO8

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide - 183233-11-6

Specification

CAS No. 183233-11-6
Molecular Formula C13H17NO8
Molecular Weight 315.28 g/mol
IUPAC Name [(2R,3R,4R)-3,4-diacetyloxy-6-carbamoyl-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Standard InChI InChI=1S/C13H17NO8/c1-6(15)19-5-11-12(21-8(3)17)9(20-7(2)16)4-10(22-11)13(14)18/h4,9,11-12H,5H2,1-3H3,(H2,14,18)/t9-,11-,12-/m1/s1
Standard InChI Key XUVLXMVOLKHALG-YUSALJHKSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H](C=C(O1)C(=O)N)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C=C(O1)C(=O)N)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C=C(O1)C(=O)N)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator